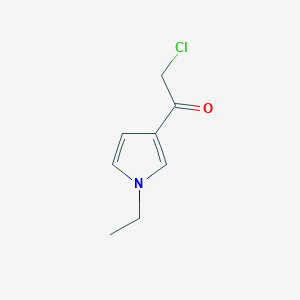
1-Chloropropane-1,1-D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloropropane-1,1-D2 is a chlorinated hydrocarbon characterized by the presence of chlorine and deuterium atoms. This compound is a derivative of 1-chloropropane, where two hydrogen atoms are replaced by deuterium. The presence of deuterium imparts unique physical and chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-Chloropropane-1,1-D2 can be achieved through several methods. One common approach involves the chlorination of 1,1-dideuteriopropane. The reaction typically requires a chlorine source, such as chlorine gas, and a catalyst to facilitate the substitution reaction. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of this compound. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound for various applications .
Chemical Reactions Analysis
1-Chloropropane-1,1-D2 undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions yield alcohols, while elimination reactions produce alkenes .
Scientific Research Applications
1-Chloropropane-1,1-D2 has several applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the study of reaction mechanisms involving deuterium-labeled compounds.
Biology: In biological research, this compound is used as a tracer to study metabolic pathways and enzyme-catalyzed reactions.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of deuterated drugs.
Industry: In industrial applications, this compound is used as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 1-Chloropropane-1,1-D2 involves its interaction with molecular targets and pathwaysThis effect is particularly significant in reactions involving the breaking of C-H or C-D bonds .
In biological systems, the compound may interact with enzymes and other proteins, affecting their activity and function. The deuterium atoms can alter the binding affinity and specificity of the compound for its molecular targets, leading to changes in biological activity .
Comparison with Similar Compounds
1-Chloropropane-1,1-D2 can be compared with other similar compounds, such as:
1-Chloropropane: The non-deuterated analog of this compound.
1-Chloro-2,2-dideuteriopropane: Another deuterated analog with deuterium atoms at different positions.
1-Bromo-1,1-dideuteriopropane: A brominated analog that can be used to study the effects of different halogen atoms on the compound’s reactivity and properties.
The uniqueness of this compound lies in its specific isotopic substitution, which can significantly impact its chemical behavior and applications .
Properties
IUPAC Name |
1-chloro-1,1-dideuteriopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl/c1-2-3-4/h2-3H2,1H3/i3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMVRZFUUCLYTO-SMZGMGDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
80.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

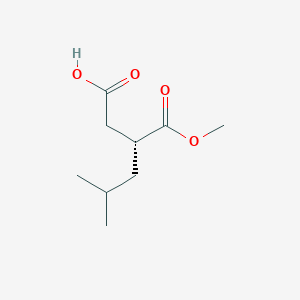
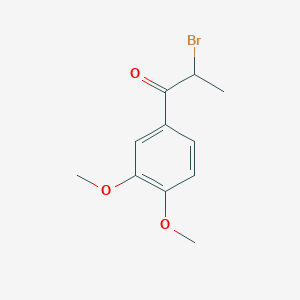

![2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B159765.png)
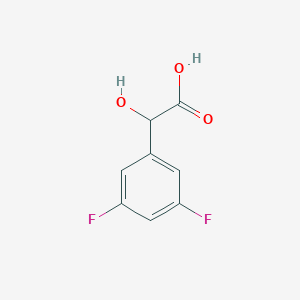
![2-[[5-[5-amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B159773.png)
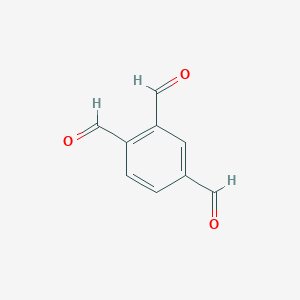
![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B159775.png)



